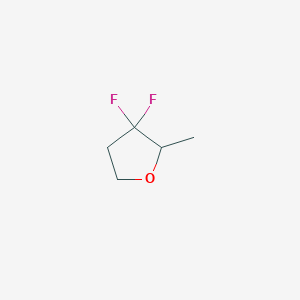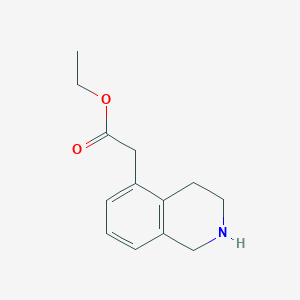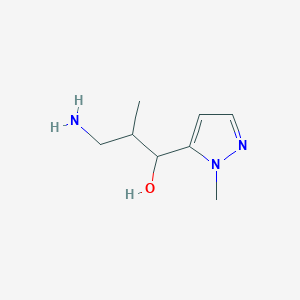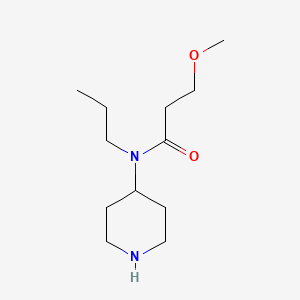
3,3-Difluoro-2-methyloxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Difluoro-2-methyloxolane is a fluorinated organic compound that belongs to the class of oxolanes. Oxolanes are five-membered cyclic ethers, and the presence of fluorine atoms in the structure of this compound imparts unique chemical and physical properties to the compound. Fluorinated compounds are of significant interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their enhanced stability, lipophilicity, and bioavailability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-2-methyloxolane can be achieved through several methods. One common approach involves the difluoromethylation of oxolane derivatives. For example, the reaction of 2-methyloxolane with difluorocarbene precursors under controlled conditions can yield this compound. Another method involves the use of difluoromethylating agents such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent) to introduce the difluoromethyl group into the oxolane ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using efficient and cost-effective methods. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the compound. Additionally, the development of greener and more sustainable synthetic routes is an ongoing area of research to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Difluoro-2-methyloxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluorinated oxolane derivatives.
Reduction: Reduction reactions can yield partially or fully reduced products.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxolane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halides and organometallic compounds are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various difluorinated oxolane derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
3,3-Difluoro-2-methyloxolane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex fluorinated molecules.
Biology: The compound is studied for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Fluorinated compounds like this compound are investigated for their potential therapeutic properties, including antiviral and anticancer activities.
Mecanismo De Acción
The mechanism of action of 3,3-Difluoro-2-methyloxolane involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins and enzymes, leading to increased biological activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyloxolane: A non-fluorinated analog with similar structural features but different chemical properties.
3,3-Difluoro-2-oxindole: Another fluorinated compound with distinct biological activities and applications.
Uniqueness
3,3-Difluoro-2-methyloxolane is unique due to the presence of two fluorine atoms at the 3-position of the oxolane ring, which imparts enhanced stability, lipophilicity, and bioavailability compared to its non-fluorinated analogs. This makes it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C5H8F2O |
|---|---|
Peso molecular |
122.11 g/mol |
Nombre IUPAC |
3,3-difluoro-2-methyloxolane |
InChI |
InChI=1S/C5H8F2O/c1-4-5(6,7)2-3-8-4/h4H,2-3H2,1H3 |
Clave InChI |
YKRCDMGMDCHSGG-UHFFFAOYSA-N |
SMILES canónico |
CC1C(CCO1)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(1R)-1-(2-amino-5-bromopyridin-3-yl)oxyethyl]-4-fluorobenzoic acid](/img/structure/B13184075.png)


![6-Methyl-3,4,5,12-tetraazatricyclo[7.2.1.0,3,7]dodeca-4,6-diene](/img/structure/B13184098.png)
![(3R,4R)-4-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}pyrrolidin-3-ol](/img/structure/B13184101.png)


![1-Cyclohexylimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13184121.png)


![2-Cyclobutyl-2,6-diazaspiro[3.3]heptane](/img/structure/B13184145.png)
